molecular formula C12H24O2 B12000145 2-(2,2-Dimethylpropyl)-4,4-dimethylpentanoic acid CAS No. 30667-81-3

2-(2,2-Dimethylpropyl)-4,4-dimethylpentanoic acid

Cat. No.: B12000145
CAS No.: 30667-81-3
M. Wt: 200.32 g/mol
InChI Key: PQKYLIYFBFVIOW-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylpropyl)-4,4-dimethylpentanoic acid is an organic compound with a branched structure It is a derivative of pentanoic acid, where the hydrogen atoms on the carbon chain are replaced by dimethylpropyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylpropyl)-4,4-dimethylpentanoic acid typically involves the alkylation of a suitable precursor, such as 4,4-dimethylpentanoic acid, with 2,2-dimethylpropyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base like sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropyl)-4,4-dimethylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylpropyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

2-(2,2-Dimethylpropyl)-4,4-dimethylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropyl)-4,4-dimethylpentanoic acid depends on its interaction with specific molecular targets. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylpropanoic acid: A simpler analog with similar structural features but fewer substituents.

    4,4-Dimethylpentanoic acid: Another related compound with a different substitution pattern.

Uniqueness

2-(2,2-Dimethylpropyl)-4,4-dimethylpentanoic acid is unique due to its specific combination of substituents, which can impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.

Properties

CAS No.

30667-81-3

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

2-(2,2-dimethylpropyl)-4,4-dimethylpentanoic acid

InChI

InChI=1S/C12H24O2/c1-11(2,3)7-9(10(13)14)8-12(4,5)6/h9H,7-8H2,1-6H3,(H,13,14)

InChI Key

PQKYLIYFBFVIOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(CC(C)(C)C)C(=O)O

Origin of Product

United States

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